

JHW007 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JHW007 hydrochloride

Cat. No.: B15287239

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CAS Number: 202645-74-7[1]

Chemical Name: (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride

Introduction

JHW007 hydrochloride is a potent and selective dopamine uptake inhibitor that has garnered significant interest as a potential therapeutic agent for cocaine addiction.[1][2] As a benztropine analog, it exhibits a high affinity for the dopamine transporter (DAT) but with a unique, atypical binding mechanism that distinguishes it from traditional stimulants like cocaine.[2][3] This technical guide provides a comprehensive overview of **JHW007 hydrochloride**, including its physicochemical properties, mechanism of action, and key experimental findings.

Physicochemical and Binding Properties

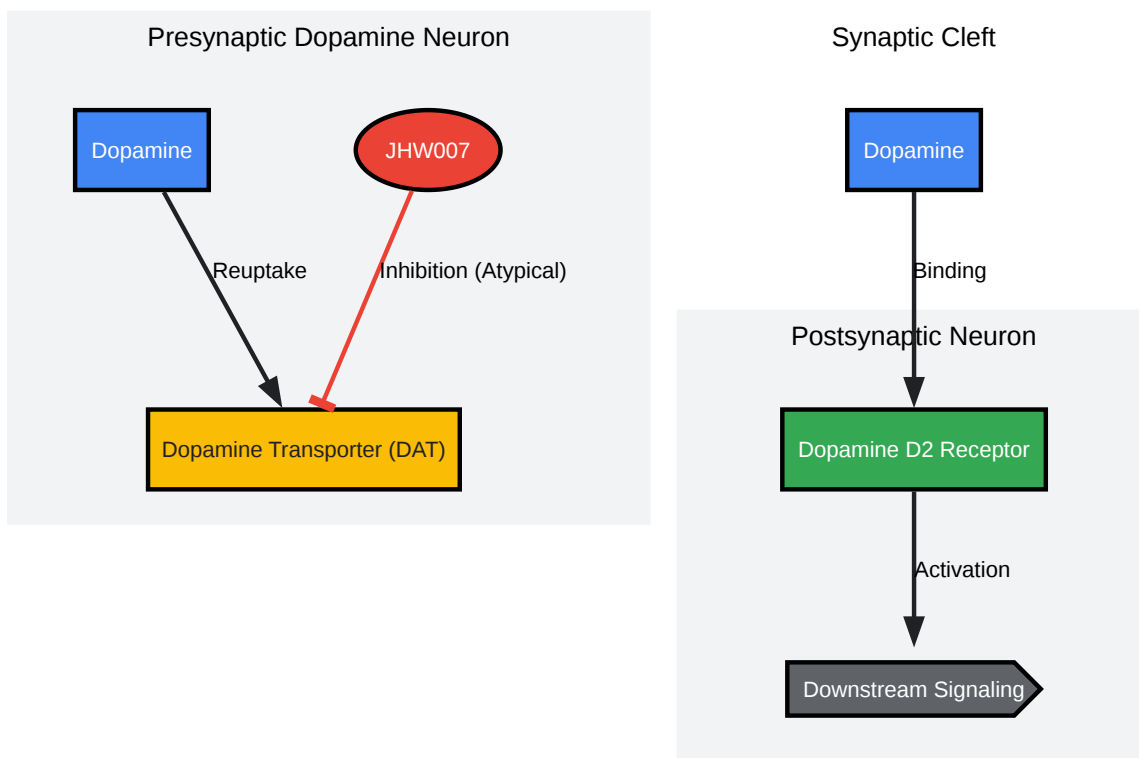
JHW007 hydrochloride's interaction with monoamine transporters is a critical aspect of its pharmacological profile. The following table summarizes its binding affinities.

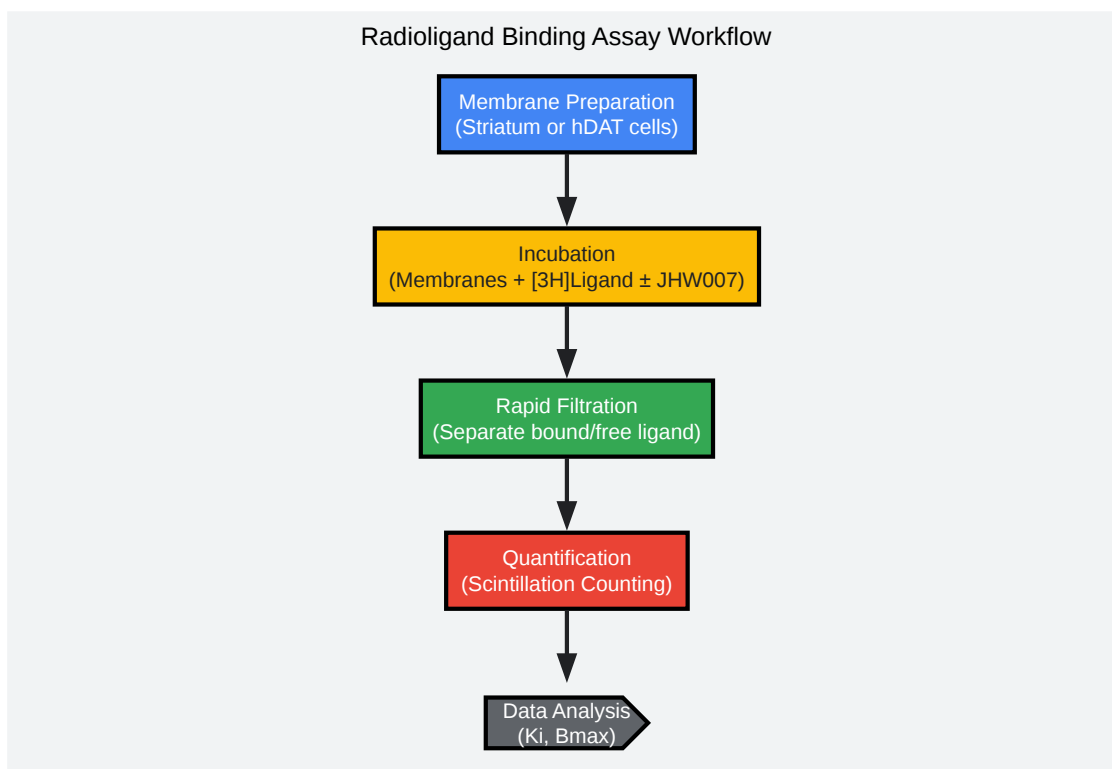
Property	Value	Source
Molecular Formula	C ₂₄ H ₂₉ F ₂ NO·HCl	[1]
Molecular Weight	421.95 g/mol	[1]
DAT Binding Affinity (K _i)	25 nM	[1]
NET Binding Affinity (K _i)	1330 nM	
SERT Binding Affinity (K _i)	1730 nM	
DAT IC ₅₀	24.6 ± 1.97 nM	[4]

Mechanism of Action

JHW007 hydrochloride functions as an atypical dopamine reuptake inhibitor. Unlike cocaine, which binds to the dopamine transporter (DAT) in an open conformation, JHW007 binds to the DAT in an occluded (closed) state.[2] This distinct binding mode is thought to be responsible for its ability to block the effects of cocaine without producing cocaine-like stimulant effects.[2][4] This atypical interaction leads to a more gradual and sustained increase in extracellular dopamine levels, avoiding the rapid spike associated with the reinforcing effects of cocaine.[2]

The proposed mechanism involves JHW007 stabilizing a conformation of the DAT that is not conducive to dopamine transport. This effectively blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in its concentration and enhanced dopaminergic signaling.





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